Epoxomicin - 134381-21-8

Epoxomicin

Catalog Number: EVT-267501
CAS Number: 134381-21-8
Molecular Formula: C28H50N4O7
Molecular Weight: 554.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epoxomicin is a naturally occurring compound first isolated from an actinomycete strain (No. Q996-17) by Bristol-Myers Squibb during a search for novel anti-tumor agents. [] Classified as a linear peptide αʹ,βʹ-epoxyketone, epoxomicin belongs to the eponemycin family. [, ] This family is characterized by the presence of an epoxy-α',β'-epoxyketone moiety, which is crucial for its biological activity. [] Epoxomicin has gained significant interest in scientific research due to its potent and selective inhibition of the proteasome, a crucial cellular machine responsible for protein degradation. [, ] This unique characteristic makes epoxomicin a valuable tool for studying various cellular processes, including cell cycle regulation, inflammation, and neurodegeneration. [, , ]

The total synthesis of epoxomicin and its analogs has been achieved, employing various strategies. One approach utilizes allene-derived spirodiepoxides as key intermediates. [] This method involves a two-step epoxidation process, with the facial selectivity of each step being crucial for the stereochemical outcome. The first epoxidation of 1,3-disubstituted and trisubstituted allenes exhibits high facial selectivity (>20:1) when dimethyldioxirane is used as the oxidant in chloroform. [] The facial selectivity of the second epoxidation is influenced by factors such as allene structure, solvent, and oxidant. []

YU-101

Compound Description: YU-101 is a synthetic tetrapeptide epoxyketone that exhibits improved activity compared to Epoxomicin []. It serves as the parent lead compound for Carfilzomib (Kyprolis™), a therapeutic agent approved for multiple myeloma [, ].

Relevance: YU-101 is structurally related to Epoxomicin, sharing the crucial epoxyketone pharmacophore responsible for potent and selective proteasome inhibition []. The development of YU-101 stemmed from efforts to improve upon Epoxomicin's properties, resulting in a compound with enhanced activity and a more favorable pharmacological profile.

Carfilzomib (Kyprolis™)

Compound Description: Carfilzomib is a synthetic, tetrapeptide epoxyketone analog of Epoxomicin approved for treating multiple myeloma [, , , ]. It acts as a potent, selective, and irreversible inhibitor of the chymotrypsin-like activity of the proteasome [, ].

MG132 (Z-Leu-Leu-Leu-CHO)

Compound Description: MG132 is a peptide aldehyde proteasome inhibitor commonly used in research [, , , , , ]. Unlike Epoxomicin, it is a reversible inhibitor [] and displays less specificity for the proteasome []. MG132 inhibits cysteine protease and ubiquitin proteasomal system (UPS) activities [].

Lactacystin

Compound Description: Lactacystin is a natural product that acts as a potent and specific, but reversible, inhibitor of the proteasome [, , , , , ].

Bortezomib (PS-341, Velcade™)

Compound Description: Bortezomib is a clinically-approved, reversible proteasome inhibitor used to treat multiple myeloma and non-Hodgkin's lymphoma []. Unlike Epoxomicin, it is a dipeptide boronic acid []. Bortezomib inhibits telomerase activity in myeloma cells by transcriptional and post-translational mechanisms [, ].

Source and Classification

Epoxomicin is derived from natural sources, specifically from the fermentation of Streptomyces species. As a member of the epoxyketone class of compounds, it exerts its effects by binding to the active site of proteasomes, inhibiting their function. This classification highlights its role as a bioactive natural product with potential therapeutic applications.

Synthesis Analysis

The synthesis of epoxomicin has been explored through various methods, focusing on both total synthesis and modifications to create derivatives.

Total Synthesis

One notable approach involves a convergent synthesis strategy that allows for the assembly of key fragments before their combination into the final product. The total synthesis typically requires multiple steps, including:

  1. Preparation of Key Intermediates: These intermediates are synthesized through standard organic reactions such as coupling reactions and functional group transformations.
  2. Formation of the Epoxide: The epoxide functionality, critical for its inhibitory activity, is introduced through specific oxidation reactions.
  3. Purification: The final product often necessitates purification techniques like chromatography to isolate epoxomicin from reaction by-products.

Recent studies have reported methods that streamline this process, reducing the number of purification steps required to achieve high yields of pure epoxomicin .

Molecular Structure Analysis

Epoxomicin has a complex molecular structure characterized by its unique epoxyketone moiety.

Structural Features

  • Molecular Formula: C14_{14}H17_{17}N3_{3}O4_{4}
  • Molecular Weight: Approximately 293.30 g/mol
  • Functional Groups: The molecule contains an epoxide group, a carbonyl group, and several amine functionalities that contribute to its biological activity.

The three-dimensional conformation of epoxomicin allows it to effectively fit into the active site of the proteasome, facilitating its inhibitory action. Structural studies using techniques such as X-ray crystallography have provided insights into how epoxomicin interacts with proteasomal subunits .

Chemical Reactions Analysis

Epoxomicin participates in several chemical reactions primarily related to its role as a proteasome inhibitor:

  1. Inhibition Mechanism: The compound forms a covalent bond with the active site threonine residue in the proteasome's catalytic core, leading to irreversible inhibition.
  2. Reactivity with Nucleophiles: The electrophilic nature of the epoxide allows it to react with nucleophiles, which can be exploited in synthetic chemistry to create various derivatives for research purposes.

These reactions are critical for understanding how modifications to the epoxomicin structure can enhance or alter its biological activity .

Mechanism of Action

The mechanism by which epoxomicin inhibits proteasome activity is well-studied:

Inhibition Process

  • Binding: Epoxomicin binds covalently to the active site threonine residue within the β5 subunit of the 20S proteasome.
  • Conformational Change: This binding induces conformational changes within the proteasome complex that prevent substrate entry and processing.
  • Effect on Protein Degradation: By inhibiting proteasome function, epoxomicin leads to an accumulation of regulatory proteins and pro-apoptotic factors, promoting apoptosis in cancer cells.

Research indicates that this mechanism can be leveraged for therapeutic applications in treating various cancers and neurodegenerative diseases where proteasome function is compromised .

Physical and Chemical Properties Analysis

Epoxomicin exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to basic conditions or light.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range that reflects its crystalline nature.

These properties are essential for determining how epoxomicin can be effectively formulated for use in biological assays and potential therapeutic applications .

Applications

Epoxomicin has diverse scientific applications, particularly in biomedical research:

  1. Proteasome Activity Assays: It is widely used as a tool compound to study proteasome function in cellular systems.
  2. Cancer Research: Due to its ability to induce apoptosis in cancer cells, it serves as a lead compound for developing new anticancer agents.
  3. Chemical Biology Probes: Modified versions of epoxomicin are employed as probes in live-cell imaging studies to monitor proteasome activity dynamically.

Properties

CAS Number

134381-21-8

Product Name

Epoxomicin

IUPAC Name

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide

Molecular Formula

C28H50N4O7

Molecular Weight

554.7 g/mol

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1

InChI Key

DOGIDQKFVLKMLQ-JTHVHQAWSA-N

SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Solubility

Soluble in DMSO

Synonyms

epoxomicin
L-threoninamide, N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-
N-acetyl-N-methyl-L-isoleucyl-L-isoleucyl-N-((1S)-3-methyl-1-(((2R)-2-methyl-2-oxiranyl)carbonyl)butyl)-L-threoninamide

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.